molecular formula C7H10F5NS B6338788 2-[(Pentafluoroethylthio)methyl]pyrrolidine CAS No. 1274892-03-3

2-[(Pentafluoroethylthio)methyl]pyrrolidine

Cat. No.: B6338788
CAS No.: 1274892-03-3
M. Wt: 235.22 g/mol
InChI Key: AHLWNWSMOWSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pentafluoroethylthio)methyl]pyrrolidine is a chemical compound with the molecular formula C7H10F5NS. It is known for its unique properties and diverse applications in scientific research, particularly in organic synthesis and drug development. The compound features a pyrrolidine ring substituted with a pentafluoroethylthio group, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(Pentafluoroethylthio)methyl]pyrrolidine typically involves the reaction of pyrrolidine with pentafluoroethylthiol in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(Pentafluoroethylthio)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethylthio group, where nucleophiles like amines or alcohols replace the fluorine atoms, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Pentafluoroethylthio)methyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pentafluoroethylthio)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylthio group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(Pentafluoroethylthio)methyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds share the pyrrolidine ring but differ in their substitution patterns, leading to distinct biological activities.

    Pyrrolidine-2-one: This derivative features a carbonyl group, which significantly alters its chemical reactivity and pharmacological profile.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them versatile scaffolds in medicinal chemistry.

The uniqueness of this compound lies in its pentafluoroethylthio group, which imparts distinct physicochemical properties and enhances its potential in various research applications.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanylmethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F5NS/c8-6(9,10)7(11,12)14-4-5-2-1-3-13-5/h5,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWNWSMOWSOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023269
Record name 2-{[(Pentafluoroethyl)sulfanyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274892-03-3
Record name 2-{[(Pentafluoroethyl)sulfanyl]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.